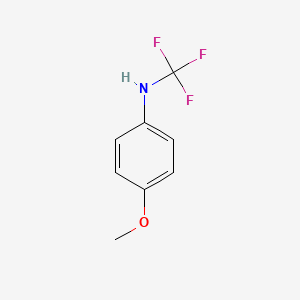

4-methoxy-N-(trifluoromethyl)aniline

描述

Structure

3D Structure

属性

分子式 |

C8H8F3NO |

|---|---|

分子量 |

191.15 g/mol |

IUPAC 名称 |

4-methoxy-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-4-2-6(3-5-7)12-8(9,10)11/h2-5,12H,1H3 |

InChI 键 |

YPDYFAZQOWKCOK-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)NC(F)(F)F |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Trifluoromethyl Group in 4-Methoxy-N-(trifluoromethyl)aniline

The trifluoromethyl (CF3) group is a powerful modulator of electronic properties and chemical stability within a molecule.

The N-trifluoromethyl group exerts a strong electron-withdrawing effect on the aromatic ring. This deactivating influence reduces the ring's nucleophilicity, making it less susceptible to electrophilic aromatic substitution compared to aniline (B41778) or anisole. In contrast, the methoxy (B1213986) group at the para position is a strong activating group, donating electron density to the ring through resonance.

The trifluoromethyl group is known for its high thermal and chemical stability. chemimpex.com The carbon-fluorine bonds are exceptionally strong, making the CF3 group robust and generally unreactive under many standard reaction conditions. chemicalbook.com This stability is a key reason for its incorporation into more complex molecules, such as pharmaceuticals, to enhance metabolic stability. chemimpex.com

However, the CF3 group is not entirely inert. While stable at room temperature in closed containers under normal storage and handling conditions, N-(trifluoromethyl)anilines can be incompatible with strong oxidizing agents. chemicalbook.com Under high heat, decomposition can occur, potentially generating toxic gases such as nitrogen oxides, carbon monoxide, and hydrogen fluoride. chemicalbook.com Reactions involving aromatic trifluoromethyl compounds with certain nucleophilic reagents have also been explored, indicating that transformations at the CF3 group are possible under specific conditions. acs.org

Reactions at the Aniline Nitrogen Center

The nitrogen atom of the aniline moiety retains nucleophilic character and can participate in various transformations.

Despite the electron-withdrawing effect of the adjacent trifluoromethyl group, the nitrogen in this compound can act as a nucleophile. It can undergo reactions typical of secondary amines, such as alkylation. For instance, N-(trifluoromethyl)anilines can be prepared from the corresponding N-methylanilines, demonstrating the feasibility of forming and reacting at the N-CF3 center. rsc.org The synthesis of N-allyl-3-(trifluoromethyl)aniline from allylamine highlights the ability of the nitrogen to undergo allylation, another key reaction demonstrating its nucleophilic character. google.com

| Reaction Type | Reactant | Product Type | Reference |

|---|---|---|---|

| N-Methylation | Methylating Agent | 4-methoxy-N-methyl-N-(trifluoromethyl)aniline | rsc.org |

| N-Allylation | Allyl Bromide | N-allyl-4-methoxy-N-(trifluoromethyl)aniline | google.com |

The aniline moiety is susceptible to oxidation. In some transformations, aniline polymerization can occur as an undesired side reaction, likely resulting from competing oxidative pathways. rsc.org The compound is known to be incompatible with strong oxidizing agents. chemicalbook.com

Furthermore, transformations can be directed at the aromatic ring, influenced by the aniline group. For example, the selective ortho C-H trifluoromethylation of anilines can be achieved using specific silver catalysts and a trifluoromethyl source. researchgate.net Such reactions are compatible with various functional groups, including methoxy and trifluoromethyl substituents, providing a direct method to further functionalize the aniline ring. researchgate.net

Mechanistic Elucidation of Key Transformations

The mechanisms of reactions involving N-(trifluoromethyl)anilines can be complex, often involving radical or ionic intermediates.

In some C-H trifluoromethylation reactions of anilines, a free radical mechanism is proposed. researchgate.net Mechanistic studies on related N-aryl hydroxylamine derivatives suggest that O-trifluoromethylation can proceed through a single electron transfer (SET) to generate a CF3 radical. nih.gov

In other systems, ionic pathways are dominant. Mechanistic investigations into OCF3-migration reactions have shown that the transformation can proceed through the heterolytic cleavage of the N-O bond to form a short-lived ion pair involving a nitrenium ion. nih.gov This ionic intermediate then rapidly recombines to form the final product. nih.gov The isolation of side products resulting from the intramolecular trapping of these nitrenium ions provides strong evidence for their existence as reactive, short-lived intermediates. nih.gov

Solvents can also play a critical role in directing reaction pathways. In-depth studies have revealed that solvents like hexafluoroisopropanol (HFIP) can establish a hydrogen bonding network with the aniline and reagents, altering reactivity and leading to high selectivity in certain trifluoromethylarylation reactions. rsc.org

| Intermediate Type | Proposed Reaction | Key Characteristics | Reference |

|---|---|---|---|

| CF3 Radical | C-H Trifluoromethylation | Generated from a CF3 source via SET or thermal decomposition. | nih.govresearchgate.net |

| Nitrenium Ion | OCF3-Migration | Formed via heterolytic N-O bond cleavage; short-lived and highly reactive. | nih.gov |

| Hydrogen-Bonded Complex | Trifluoromethylarylation | Solvent (HFIP) network alters reactivity and enhances selectivity. | rsc.org |

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool to determine the rate-determining step of a reaction and to infer the structure of the transition state by replacing an atom with its heavier isotope. For reactions involving this compound, a primary KIE would be expected if a bond to a hydrogen atom is broken in the rate-determining step. For instance, in a potential N-H bond activation or a C-H bond functionalization on the aromatic ring, replacing hydrogen with deuterium (D) would lead to a slower reaction rate (a "normal" KIE, kH/kD > 1).

While specific KIE studies on this compound are not reported, such experiments would be invaluable. For example, in a hypothetical reaction where the N-H bond is cleaved, a significant primary KIE would confirm that this step is rate-limiting. The magnitude of the KIE can provide further insights; a large KIE suggests a symmetric transition state where the hydrogen is equally shared between the reactant and the transition state.

Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that the N-H or C-H bond cleavage occurs in a fast step after the rate-determining step, or not at all. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, could also provide information about changes in hybridization at a particular atom during the reaction.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

| Reaction Type | Isotopic Substitution | Observed kH/kD | Mechanistic Implication |

| N-H Bond Cleavage | N-H vs. N-D | > 1 (e.g., 2-7) | N-H bond breaking is part of the rate-determining step. |

| Aromatic C-H Activation | ortho-C-H vs. ortho-C-D | > 1 (e.g., 2-5) | Aromatic C-H activation is rate-determining. |

| Reaction not involving H-bond cleavage in RDS | Any H/D substitution | ≈ 1 | H-bond cleavage is not involved in the rate-determining step. |

This table is illustrative and represents expected outcomes based on established principles of KIEs, not experimental data for the specific compound.

Radical Trapping Experiments

Many reactions involving trifluoromethyl groups proceed through radical intermediates, as the CF3• radical is a key reactive species in numerous trifluoromethylation reactions. Radical trapping experiments are designed to detect the presence of such transient radical species. These experiments involve introducing a "radical trap" or "radical scavenger" into the reaction mixture, a molecule that can react with and "trap" the radical intermediate to form a stable, detectable product.

Common radical traps include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and DPPH (2,2-diphenyl-1-picrylhydrazyl). If a proposed mechanism for a reaction of this compound involves a radical intermediate, the addition of a radical trap would be expected to inhibit the reaction or lead to the formation of a trapped adduct.

For instance, in a hypothetical radical N-trifluoromethylation reaction to form this compound, or in a subsequent reaction involving the cleavage of the N-CF3 bond, the presence of a CF3• radical could be confirmed. The formation of TEMPO-CF3, for example, would provide strong evidence for the existence of the trifluoromethyl radical.

While specific radical trapping experiments involving this compound are not documented in the searched literature, this methodology would be essential to probe any suspected radical pathways in its synthesis or reactivity.

Table 2: Expected Outcomes of Radical Trapping Experiments

| Proposed Radical Intermediate | Radical Trap | Expected Observation | Conclusion |

| CF3• | TEMPO | Formation of TEMPO-CF3 and inhibition of the main reaction. | The reaction proceeds via a trifluoromethyl radical. |

| Anilinyl radical | DPPH | Consumption of DPPH and potential formation of a DPPH-aniline adduct. | The reaction involves an anilinyl radical intermediate. |

This table is based on the general principles of radical trapping experiments and does not represent specific experimental results for this compound.

Computational Mechanistic Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigate reaction mechanisms, complementing experimental studies. Such analyses can be used to model the potential energy surface of a reaction, identify transition states, and calculate activation energies for different possible pathways.

For this compound, computational studies could elucidate several key aspects of its reactivity:

Conformational Analysis: Determining the most stable conformation of the molecule and the rotational barrier of the N-CF3 bond.

Reaction Pathways: Comparing the energetic profiles of different potential reaction mechanisms, such as ionic versus radical pathways, or concerted versus stepwise processes. For example, in a substitution reaction on the aromatic ring, calculations could predict the relative energies of ortho, meta, and para attack, thus explaining the observed regioselectivity.

Transition State Analysis: Characterizing the geometry and electronic structure of transition states to understand the key interactions that stabilize them. This can also be used to predict KIEs, which can then be compared with experimental data. A recent computational study on the reaction of 4-methyl aniline with OH radicals used DFT methods to map out the potential energy surface and determine the most favorable reaction pathways. A similar approach for this compound would provide valuable mechanistic insights.

Table 3: Potential Applications of Computational Analysis for this compound

| Area of Investigation | Computational Method | Information Obtained |

| Ground State Properties | DFT (e.g., B3LYP/6-31G*) | Optimized geometry, electronic distribution, rotational barriers. |

| Reaction Mechanism | DFT, ab initio methods | Potential energy surfaces, transition state structures, activation energies. |

| Spectroscopic Properties | TD-DFT | Prediction of UV-Vis and other spectral data to compare with experimental results. |

This table outlines the potential for computational studies based on standard methodologies in the field.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior and structure of a molecule. These computational methods provide insights into the geometric and energetic properties of a compound.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a predominant computational method used to determine the optimized, lowest-energy geometry of a molecule. This calculation would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for 4-methoxy-N-(trifluoromethyl)aniline. However, no published studies containing DFT-optimized geometry data for this specific molecule could be located.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are alternative quantum mechanical calculations for predicting molecular properties. While ab initio methods are highly accurate, they are computationally intensive. Semi-empirical methods are faster but less precise. A comprehensive search did not yield any studies that have applied these methods to analyze the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack. Specific data on the HOMO energy level and its spatial distribution for this compound are not available in existing literature.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy is related to the electron affinity and points to the molecule's ability to accept electrons in a reaction, indicating sites for nucleophilic attack. The LUMO energy and distribution for this compound have not been reported in computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting intermolecular interactions and chemical reactivity. An MEP map for this compound would illustrate these reactive sites, but no such studies have been published.

Charge Distribution Analysis (e.g., Mulliken Charge Analysis)

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, offering a way to quantify the electron distribution across the atoms. uni-muenchen.deopenmx-square.org This analysis is derived from the molecular orbital wave functions and provides a picture of the electrostatic potential of the molecule. For a molecule like this compound, a Mulliken charge analysis would reveal the electronic effects of the methoxy (B1213986) and N-trifluoromethyl substituents on the aniline (B41778) framework.

Theoretical calculations for similar substituted anilines, such as 4-methoxy-2-nitroaniline, have been performed using Density Functional Theory (DFT) methods. nih.gov These studies show how electron-donating groups (like methoxy) and electron-withdrawing groups influence the charge distribution on the aromatic ring and its substituents. It is anticipated that the highly electronegative fluorine atoms of the trifluoromethyl group would lead to a significant positive charge on the adjacent nitrogen and carbon atoms, while the methoxy group would increase electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to itself.

A representative data table from a hypothetical Mulliken charge analysis of this compound is presented below to illustrate the expected charge distribution.

| Atom | Calculated Mulliken Charge (a.u.) |

|---|---|

| C (of CF3) | +0.75 |

| F (average of 3 atoms) | -0.25 |

| N | -0.50 |

| C1 (aromatic, attached to N) | +0.10 |

| C4 (aromatic, attached to O) | -0.15 |

| O (of methoxy) | -0.45 |

| C (of methoxy) | +0.05 |

Thermodynamic Properties from Computational Models

Computational models can accurately predict the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These calculations are typically performed using statistical mechanics based on the vibrational frequencies and rotational constants obtained from DFT calculations. Such data is crucial for understanding the stability and reactivity of a compound.

For substituted anilines, computational studies have been used to determine their thermodynamic parameters. mdpi.com These studies often involve optimizing the molecular geometry and calculating the vibrational frequencies to derive the thermodynamic functions. For this compound, these calculations would provide valuable information about its stability and behavior under various thermal conditions.

The following table illustrates the kind of thermodynamic data that would be generated from a computational study of this compound at a standard temperature.

| Thermodynamic Property | Calculated Value (at 298.15 K) |

|---|---|

| Standard Enthalpy (kcal/mol) | -150.5 |

| Standard Entropy (cal/mol·K) | 95.2 |

| Standard Gibbs Free Energy (kcal/mol) | -122.2 |

| Heat Capacity (Cp) (cal/mol·K) | 45.8 |

Simulations of Spectroscopic Data (e.g., Calculated NMR Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide simulated Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies that closely match experimental results. researchgate.net These simulations are invaluable for structural elucidation and for assigning spectral features.

For aniline derivatives, DFT calculations have been successfully employed to predict ¹H and ¹³C NMR chemical shifts and to assign vibrational modes. asianpubs.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR shifts. For this compound, such calculations would predict the chemical shifts of the aromatic protons and carbons, as well as those of the methoxy and trifluoromethyl groups. Similarly, calculated vibrational frequencies would help in assigning the characteristic stretching and bending modes of the various functional groups, such as the C-F, C-N, C-O, and aromatic C-H bonds. researchgate.net

Below are illustrative tables of simulated spectroscopic data for this compound.

Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| ¹H (aromatic, ortho to N) | 7.10 |

| ¹H (aromatic, ortho to OCH3) | 6.90 |

| ¹H (methoxy) | 3.80 |

| ¹³C (aromatic, attached to N) | 145.0 |

| ¹³C (aromatic, attached to OCH3) | 155.0 |

| ¹³C (CF3) | 124.0 (quartet) |

| ¹³C (methoxy) | 55.5 |

Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3100 |

| Methoxy C-H Stretch | 2950-2980 |

| C=C Aromatic Stretch | 1500-1600 |

| C-F Stretch (asymmetric) | 1150-1200 |

| C-F Stretch (symmetric) | 1100-1140 |

| C-N Stretch | 1250-1300 |

| C-O Stretch (asymmetric) | 1240-1260 |

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Heterocyclic Synthesis

In organic synthesis, fluorinated aniline (B41778) derivatives are recognized as important substrates for constructing complex molecular architectures, particularly heterocyclic compounds which form the core of many pharmaceuticals and functional materials. ossila.com The electronic properties of the aniline nitrogen can be modulated by the strongly electron-withdrawing trifluoromethyl group, influencing its reactivity in cyclization and condensation reactions.

Precursor for Substituted Bicyclic Heterocycles (e.g., Quinolines, Benzotriazoles, Benzimidazoles)

While specific literature detailing the use of 4-methoxy-N-(trifluoromethyl)aniline is limited, closely related fluorinated anisidine building blocks are employed in the synthesis of substituted bicyclic heterocycles. ossila.com For instance, compounds like 4-methoxy-3-(trifluoromethyl)aniline (B1361164) serve as precursors for generating quinoline, benzotriazole, and benzimidazole analogues. ossila.com These heterocyclic systems are significant in medicinal chemistry, with derivatives showing potential antitumor and antiviral activities. ossila.com The general synthetic strategies often involve the reaction of the aniline derivative with other molecules to construct the second ring. For example, quinoline synthesis can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines, a pathway where aniline derivatives are fundamental starting materials. nih.gov Similarly, benzimidazoles are commonly synthesized from aniline derivatives, and benzotriazoles can be formed through processes like the cycloaddition of azides to benzynes or the cyclization of aryl triazene compounds. organic-chemistry.orgresearchgate.net

Synthesis of Imidazole Derivatives

The synthesis of substituted imidazoles, another critical heterocyclic motif in chemistry, can utilize aniline-based starting materials. ossila.com Multi-component reactions are a common and efficient method for creating highly substituted imidazoles. researchgate.net The amine functionality of an aniline derivative can act as a key nitrogen source in the condensation reaction with dicarbonyl compounds and aldehydes. The presence of the methoxy (B1213986) and trifluoromethyl groups on the aniline ring of this compound would be expected to influence the reaction kinetics and the properties of the resulting imidazole derivatives. ossila.comresearchgate.net

Intermediate in the Synthesis of Complex Organic Scaffolds

Beyond common heterocycles, this compound serves as an intermediate for more complex organic scaffolds. Its structure is incorporated into larger molecules designed for specific applications. For example, it is a component in the synthesis of phenanthroline-fused imidazole systems, such as 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole. iucr.orgresearchgate.net In this complex structure, the methoxyphenyl group originates from a related methoxyaniline precursor. researchgate.net Such elaborate molecules are studied for their potential in materials science, including applications as metal sensors and photosensitizers, due to their unique electronic and photophysical properties. iucr.org

Use as a Building Block in Polymer Chemistry

The incorporation of fluorine atoms, particularly in the form of trifluoromethyl (CF₃) groups, into polymers is a well-established strategy for enhancing material properties. nbinno.comnih.gov this compound represents a valuable monomer or precursor for such fluorinated polymers, offering a method to introduce the desirable CF₃ group into a polymer backbone or as a pendant group.

Incorporation of Trifluoromethyl Groups for Enhanced Material Properties

The trifluoromethyl group is a powerful functional group that imparts a unique set of properties to organic molecules and the materials derived from them. nbinno.com Its high electronegativity and steric bulk significantly alter the performance of polymers compared to their non-fluorinated analogues. rsc.orgwikipedia.org By incorporating building blocks containing CF₃ groups, chemists can fine-tune the characteristics of polymers for specialized applications. rsc.org

Key property enhancements include:

Thermal Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal stability of fluorinated polymers. nbinno.comnih.gov

Chemical Resistance : Fluorinated polymers are known for their chemical inertness and resistance to harsh environments. nih.gov

Solubility : The bulky nature of CF₃ groups can disrupt polymer chain packing, leading to improved solubility in common organic solvents. rsc.org

Optical Transparency : Fluorinated polyimides often exhibit reduced color and high optical transparency with lower cut-off wavelengths. rsc.org

Dielectric Constant : The low polarizability of the CF₃ group helps to reduce the dielectric constant of materials, a critical property for microelectronics. rsc.org

Hydrophobicity : The inclusion of fluorine significantly increases the hydrophobicity and water resistance of materials. rsc.org

Table 1: Enhanced Polymer Properties from Trifluoromethyl Group Incorporation

| Property | Enhancement | Rationale |

|---|---|---|

| Thermal Stability | Increased | High strength of the C-F bond. nbinno.comnih.gov |

| Solubility | Improved | Steric bulk of CF₃ disrupts chain packing. rsc.org |

| Dielectric Constant | Lowered | Low polarizability of the CF₃ group. rsc.org |

| Optical Transparency | Increased | Reduced intermolecular charge transfer. rsc.org |

| Water Absorption | Decreased | High hydrophobicity of CF₃ groups. rsc.org |

| Chemical Inertness | Increased | Stability of C-F bonds. nih.gov |

Applications in Coatings and Adhesives Development

The properties imparted by the trifluoromethyl group are highly desirable in the development of high-performance coatings and adhesives. Polymers containing CF₃ groups can be used to create surfaces with low surface energy, leading to anti-fouling and easy-to-clean properties. nih.gov Their enhanced thermal stability and chemical resistance make them suitable for protective coatings in demanding industrial environments. nih.gov Furthermore, the hydrophobicity conferred by fluorine is crucial for developing waterproof and weather-resistant coatings and sealants. rsc.org While direct applications of this compound in specific commercial coatings are not widely documented, its potential as a building block for fluorinated polymers makes it a relevant compound for research and development in this area. nih.govguidechem.com

Precursor for Agrochemical Research (Excluding specific biological efficacy)

While direct research outlining the use of this compound as a precursor for commercial agrochemicals is limited, the applications of its structural isomers are well-documented, suggesting the potential utility of this compound in agrochemical synthesis. For instance, the isomer 4-methoxy-3-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of trifluoromethyl-containing phthalic acid diamides, which have been identified as effective pesticides nih.gov. The trifluoromethyl group is a common feature in modern agrochemicals due to its ability to enhance metabolic stability and binding affinity.

Similarly, the isomer 4-(trifluoromethoxy)aniline is a key intermediate for fluorine-containing pesticides. guidechem.com It is instrumental in the synthesis of insecticides such as Indoxacarb and Metaflumizone. guidechem.comguidechem.com The synthesis of these complex molecules often involves multiple steps where the aniline functional group is modified to build the final, biologically active compound. These examples highlight the importance of the trifluoromethyl and methoxy-substituted aniline scaffold in the development of new crop protection agents.

The research into trifluoromethyl-containing pyridine derivatives, another important class of agrochemicals, also provides context for the potential application of this compound. The trifluoromethyl group is known to be strongly electron-withdrawing, a property that is often exploited in the design of new active ingredients. semanticscholar.org

Development of Novel Reagents and Catalysts (Excluding drug-related catalysts)

The unique electronic properties of this compound, arising from the combination of an electron-donating methoxy group and an electron-withdrawing N-trifluoromethyl group, make it an interesting candidate for the development of novel reagents and catalysts. Although specific examples for this exact compound are not prevalent in the literature, related structures have been employed in synthetic organic chemistry.

For example, a one-pot synthesis method has been developed for N-methyl-N-(trifluoromethyl)anilines, including the closely related 4-methoxy-N-methyl-N-(trifluoromethyl)aniline. This synthesis proceeds via the reaction of the corresponding N-methylaniline with sodium triflinate (CF3SO2Na) and triphenylphosphine. rsc.org This methodology for introducing the N-trifluoromethyl group is significant for creating a range of fluorinated compounds.

Furthermore, N-halogen reagents are utilized in catalyst-free trans-selective oxyiodination and oxychlorination of alkynes, demonstrating the role of specialized nitrogen-containing compounds in facilitating complex chemical transformations. mdpi.com While not directly involving this compound, this research points to the broader utility of functionalized anilines in the development of new synthetic methods. The electronic nature of the substituents on the aniline ring can influence the reactivity and selectivity of such reagents.

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Methods for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 4-methoxy-N-(trifluoromethyl)aniline, providing powerful tools for separating the compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly effective. A common setup involves a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. nih.gov This method allows for the separation of the target compound from closely related impurities, with detection typically performed using a UV detector set at a wavelength where the aniline (B41778) derivative exhibits strong absorbance. nih.gov The linearity of the detector response to concentration allows for accurate quantification of purity, often found to be greater than 95% in commercial-grade samples. lgcstandards.com For applications requiring mass spectrometry compatibility, volatile buffers like formic acid can be used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase Silica C18, 5 µm particle size | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water Gradient | Elutes compounds from the column. |

| Detector | UV-Vis Detector (e.g., at 190 nm) | Detects and quantifies the analyte based on light absorbance. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced for analysis. |

Gas Chromatography (GC) is an invaluable tool for monitoring the progress of reactions that synthesize or modify this compound. The technique is particularly well-suited for volatile and thermally stable compounds. A sensitive GC method can effectively separate positional isomers and related impurities that may be present in the reaction mixture. researchgate.nettsijournals.com The analysis is typically performed using a capillary column, such as an AT-210, with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. tsijournals.com By taking aliquots from the reaction at various time points, GC analysis can track the consumption of reactants and the formation of the desired product, allowing for precise determination of reaction completion and optimization of reaction conditions. researchgate.nettsijournals.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | AT-210, 30 m x 0.53 mm ID, 1.0 µm film | Separates volatile compounds in the reaction mixture. tsijournals.com |

| Carrier Gas | Helium at 3.0 psi | Transports the sample through the column. tsijournals.com |

| Inlet Temperature | 200°C | Ensures rapid volatilization of the sample. tsijournals.com |

| Detector | Flame Ionization Detector (FID) at 260°C | Provides a sensitive signal for organic analytes. tsijournals.com |

| Oven Program | Temperature gradient (e.g., 50°C to 230°C) | Optimizes separation of components with different boiling points. tsijournals.com |

Coupled Techniques for Structural Confirmation and Analysis in Complex Mixtures

Combining the separation power of chromatography with the detection specificity of mass spectrometry provides an unambiguous method for identifying and quantifying this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific technique for the identification and quantification of this compound, especially in complex matrices such as biological fluids or environmental samples. rsc.org The HPLC component first separates the analyte from the matrix components. The eluent is then introduced into the mass spectrometer, where the compound is ionized. In tandem MS, a specific parent ion corresponding to the analyte is selected and fragmented to produce characteristic daughter ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels, minimizing the risk of interference from other compounds. nih.gov This technique is crucial for metabolism studies and trace analysis. chemsrc.comnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 5.4140 (11) |

| b (Å) | 14.880 (3) |

| c (Å) | 21.304 (4) |

| Volume (ų) | 1716.3 (6) |

Chiral Analysis Methodologies (e.g., Chiral HPLC)

The parent compound, this compound, is achiral as it lacks a stereogenic center. However, derivatives of this compound, particularly those with further substitution on the nitrogen atom, could be chiral. The analysis of such chiral N-trifluoromethyl anilines would require specialized techniques to separate and quantify the enantiomers. nih.gov

Chiral HPLC is the most widely used method for this purpose. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.org Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. hplc.euwindows.net The choice of CSP and mobile phase is critical for achieving enantiomeric resolution. For example, cellulose-based CSPs are effective for a broad range of racemic compounds and can be used in normal, polar-organic, or reversed-phase modes. windows.net The development of a chiral separation method is essential in pharmaceutical contexts where the biological activity of enantiomers can differ significantly. wikipedia.org

| CSP Type | Chiral Selector Example | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of racemates. windows.net |

| Cyclodextrin-based | Hydroxypropyl-β-cyclodextrin | Effective for compounds that can form inclusion complexes. nih.gov |

| Crown Ether-based | Chiral Crownpak CR(+) | Particularly useful for separating primary amine compounds. nih.gov |

Future Research Directions and Unexplored Avenues

Exploration of Novel Reaction Pathways for Enhanced Selectivity and Yield

While established methods for N-trifluoromethylation exist, the quest for synthetic routes to 4-methoxy-N-(trifluoromethyl)aniline with superior selectivity and yield is ongoing. Current research is exploring several promising avenues:

Photocatalysis: Visible-light-induced reactions offer a green and efficient alternative to traditional methods. researchgate.netconicet.gov.ar The use of photoredox catalysts could enable the generation of trifluoromethyl radicals under mild conditions, which can then react with 4-methoxyaniline. researchgate.netresearchgate.net Investigating different photocatalysts, solvents, and reaction conditions could lead to optimized protocols with high yields and regioselectivity. For instance, iridium-based photocatalysts have been successfully employed for the trifluoromethylation of aniline (B41778) derivatives using Togni's reagent. researchgate.net

Transition-Metal-Free Approaches: To circumvent the cost and potential toxicity of transition metals, researchers are developing metal-free trifluoromethylation reactions. researchgate.netrsc.org These methods often utilize hypervalent iodine reagents or other organic promoters to facilitate the transfer of the trifluoromethyl group. Further exploration of these reagents and the reaction mechanisms will be crucial for developing practical and scalable syntheses.

Biocatalysis: The use of enzymes to catalyze chemical transformations is a rapidly growing field, offering high selectivity and environmentally benign reaction conditions. rochester.edu While still in its early stages for N-trifluoromethylation, exploring enzymes such as engineered cytochrome P450s or other oxidoreductases could provide a novel and highly selective route to this compound. rochester.edu The enantioselective synthesis of α-trifluoromethyl amines through biocatalytic N-H bond insertion highlights the potential of this approach. ossila.com

| Reaction Type | Catalyst/Reagent | Key Advantages | Potential for this compound |

| Photocatalysis | Iridium or Ruthenium complexes, Organic dyes | Mild reaction conditions, High functional group tolerance, Use of visible light | High potential for selective and high-yield synthesis under sustainable conditions. |

| Transition-Metal-Free | Togni's reagent, Umemoto's reagent | Avoids metal contamination, Potentially lower cost | Promising for developing cleaner and more economical synthetic routes. |

| Biocatalysis | Engineered enzymes (e.g., Cytochrome c) | High enantioselectivity, Green reaction conditions | Offers a future pathway for highly selective and sustainable synthesis. |

Development of Advanced Catalytic Systems for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic methodologies. For the production of this compound, the development of advanced and sustainable catalytic systems is a key research focus.

Future directions in this area include:

Heterogeneous Catalysts: Immobilizing homogeneous catalysts on solid supports offers significant advantages, including ease of separation, catalyst recycling, and suitability for continuous flow processes. Research into developing robust and efficient heterogeneous catalysts for N-trifluoromethylation is a promising avenue.

Recyclable Catalysts: The development of trifluoromethylation reagents and catalysts that can be regenerated and reused is crucial for reducing waste and improving the economic viability of the synthesis. nih.govcornell.eduacs.org Strategies for creating recyclable trifluoromethylation reagents from fluoroform are being explored. nih.govcornell.eduacs.org

Photoredox Catalysis: As mentioned previously, photoredox catalysis is an inherently sustainable approach that utilizes light as a renewable energy source. grantome.com Further research into new and more efficient photocatalytic systems, including earth-abundant metal catalysts and organic dyes, will be instrumental in advancing the sustainable synthesis of N-trifluoromethylated anilines. researchgate.netsemanticscholar.org

Investigation of Quantum Chemical Phenomena and Reactivity Predictions

A deeper understanding of the electronic structure and reactivity of this compound at the molecular level is essential for designing improved synthetic strategies and predicting its behavior in various applications. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights.

Future research in this area should focus on:

Reaction Mechanism Elucidation: Computational studies can be employed to model reaction pathways for the synthesis of this compound, helping to identify key intermediates and transition states. This knowledge can guide the optimization of reaction conditions to favor desired products and minimize side reactions.

Reactivity Prediction: DFT calculations can be used to predict the reactivity of this compound in various chemical transformations. researchgate.net This includes predicting sites of electrophilic and nucleophilic attack, which is crucial for its use as a building block in organic synthesis.

Electronic Property Analysis: Understanding the impact of the methoxy (B1213986) and trifluoromethyl groups on the electronic properties of the aniline ring is important for its application in functional materials. Computational studies can provide information on the molecule's dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO), which are key parameters for designing materials with specific electronic and optical properties. researchgate.netacs.org

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reaction energies, transition states | Elucidation of reaction mechanisms, prediction of reactivity, and analysis of electronic properties for materials science applications. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis spectra prediction | Understanding photophysical properties for applications in optoelectronics. |

| Hirshfeld Surface Analysis | Intermolecular interactions in the solid state | Insight into crystal packing and solid-state properties. |

Potential for Functional Materials Development

The unique combination of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group makes this compound an attractive building block for the synthesis of novel functional materials.

Unexplored avenues in this area include:

Polymer Synthesis: This compound could serve as a monomer for the synthesis of new polymers with tailored properties. man.ac.uk For example, fluorinated polyanilines have shown enhanced solubility, thermal stability, and electrical characteristics compared to their non-fluorinated counterparts. researchgate.net Investigating the polymerization of this compound could lead to materials with interesting optical, electronic, or gas-separation properties.

Organic Electronics: The electronic properties of this compound suggest its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Its incorporation into larger conjugated systems could modulate the energy levels and charge transport properties of the resulting materials.

Liquid Crystals: The rigid aromatic core and the presence of polar groups in this compound are features often found in liquid crystalline materials. Synthesis and investigation of derivatives of this compound could lead to the discovery of new liquid crystals with specific phase behaviors and electro-optical properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous manufacturing and automated processes to improve efficiency, safety, and reproducibility.

Future research should focus on integrating the synthesis of this compound with these advanced platforms:

Continuous Flow Synthesis: Translating the synthesis of this compound to a continuous flow setup could offer several advantages, including precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. vapourtec.com Microreactor technology can be particularly beneficial for reactions involving highly reactive species or exothermic processes.

Automated Synthesis Platforms: Robotic platforms can be utilized for high-throughput screening of reaction conditions to rapidly identify optimal parameters for the synthesis of this compound. escholarship.orgacs.orgimperial.ac.uk These platforms can automate the dispensing of reagents, control of reaction temperature and time, and even perform in-situ analysis, significantly accelerating the research and development process. escholarship.orgimperial.ac.ukresearchgate.net The development of automated systems for fluorination reactions is an active area of research. escholarship.orgresearchgate.net

常见问题

Q. What are the optimal synthetic routes for 4-methoxy-N-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

The compound can be synthesized via Buchwald-Hartwig coupling using aryl halides and amines. For example, coupling 4-methoxyaniline with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) yields the target compound. Key parameters include:

Q. How can spectroscopic techniques (NMR, UV-Vis) characterize structural and electronic properties?

Q. What safety protocols are critical for handling this compound?

- Toxicity : Classified as Acute Toxicity Category 4 (dermal/inhalation) .

- Storage : Inert atmosphere (N₂/Ar), away from oxidizers .

- Disposal : Follow EPA guidelines for halogenated amines .

Advanced Research Questions

Q. How do catalytic systems (e.g., Co(II) complexes) enhance C–N bond formation in derivatives?

A polymer-bound Co(BBZN)Cl₂ catalyst enables efficient arylamination:

Q. What role do deep eutectic solvents (DES) play in chemoselective functionalization?

Q. How do computational methods resolve contradictions in experimental data (e.g., tautomerism)?

Q. What challenges arise in crystallographic refinement for derivatives with heavy atoms (e.g., CF₃)?

- SHELX software : Robust for high-resolution data but requires manual adjustment for disordered CF₃ groups .

- Twinned data : Use SHELXL for twin refinement (HKLF5 format) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。